molecular formula C9H8INO4 B12864766 Methyl 3-iodo-2-methyl-5-nitrobenzoate

Methyl 3-iodo-2-methyl-5-nitrobenzoate

Cat. No.: B12864766
M. Wt: 321.07 g/mol
InChI Key: MGZILBNRSLWODC-UHFFFAOYSA-N
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Description

Methyl 3-iodo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with iodine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-2-methyl-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by iodination to add the iodine atom. The final step involves esterification to form the methyl ester. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and iodine reagents for iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2-methyl-5-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of the methyl group.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-iodo-2-methyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-2-methyl-5-nitrobenzoate depends on its chemical structure. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 3,5-dinitrobenzoate

Uniqueness

Methyl 3-iodo-2-methyl-5-nitrobenzoate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other similar compounds. The combination of nitro, methyl, and iodine substituents on the benzene ring offers a unique set of chemical properties that can be exploited in various applications .

Biological Activity

Methyl 3-iodo-2-methyl-5-nitrobenzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on the biological activity of this compound, including its interactions with biological molecules, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, an iodine atom, and a methyl ester functional group. These structural features contribute to its reactivity and biological interactions. The nitro group, in particular, is known for its ability to participate in redox reactions and to form adducts with proteins and nucleic acids, which can lead to modifications in their function.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the growth of epidermoid-nasopharyngeal and colon cancer cell lines in murine models . The mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially through the activation of key signaling pathways such as PI3K/Akt/mTOR .

Cell Line IC50 (µM) Mechanism of Action
Epidermoid Carcinoma15Apoptosis induction
Colon Carcinoma20Cell cycle arrest
Breast Cancer (MDAMB-231)25VEGF reduction (antiangiogenic)

Interaction with Biological Molecules

The interaction of this compound with proteins and nucleic acids has been a focal point in understanding its biological activity. Studies indicate that compounds with nitro groups can modify amino acids in proteins, potentially altering their function. This modification can lead to changes in cellular signaling pathways, contributing to the observed antitumor effects.

Pharmacological Potential

The pharmacological profile of this compound suggests it could serve as a lead compound for developing new anticancer agents. Its ability to inhibit tumor growth while sparing normal cells presents an attractive therapeutic window. Furthermore, its structural similarities with other biologically active compounds suggest potential applications in treating various diseases beyond cancer, including anti-inflammatory and antimicrobial activities .

Case Studies

  • Efficacy Against Tumors : In a recent study involving mice implanted with human breast cancer cells (MDAMB-231), treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study reported a reduction in vascular endothelial growth factor (VEGF) levels, indicating an antiangiogenic effect that could inhibit tumor growth .
  • Mechanistic Insights : A detailed investigation into the molecular mechanisms revealed that this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors . This dual action contributes to its effectiveness as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 3-iodo-2-methyl-5-nitrobenzoate?

Methodological Answer:

  • Begin with methyl 2-methyl-5-nitrobenzoate as the precursor. Introduce iodine via electrophilic aromatic iodination using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C).
  • Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent). Purify via column chromatography (silica gel, gradient elution) to isolate the product. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should this compound be characterized spectroscopically?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3). The nitro group’s deshielding effect and iodine’s heavy atom effect will influence chemical shifts.
  • IR Spectroscopy : Confirm the presence of nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.
  • Mass Spectrometry : Use ESI-MS to identify the molecular ion peak ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation (e.g., ethanol/water mix). Refine using SHELXL and visualize with ORTEP-3 .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to predict shifts. Compare with experimental data.
  • Investigate solvent effects (e.g., chloroform vs. DMSO) and dynamic phenomena (e.g., rotational barriers) using variable-temperature NMR. Cross-validate with NOESY/ROESY for conformational analysis .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

  • Screen solvent systems (e.g., DMSO/water, ethanol/hexane) using vapor diffusion or slow cooling.
  • For challenging crystals, employ SHELXD for phase determination and SHELXL for refinement. Use ORTEP-3 to visualize thermal ellipsoids and validate hydrogen bonding/stacking interactions .

Q. How to design cross-coupling reactions using the iodo substituent in this compound?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh3)4 as catalyst, Na2CO3 as base, in DMF/H2O (3:1) at 80°C under argon.
  • Monitor conversion via HPLC. Isolate products via flash chromatography. Confirm regioselectivity via NOE NMR or X-ray analysis .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Engineering Controls : Use fume hoods for synthesis and purification. Install closed systems for large-scale reactions.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator (NIOSH-approved) during solid handling.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency procedures .

Q. Data Contradiction Analysis

Q. How to address conflicting melting point data between batches?

Methodological Answer:

  • Recrystallize from a high-purity solvent (e.g., ethanol) and measure melting point using a calibrated apparatus.
  • Perform DSC to detect polymorphs or solvates. Compare with literature values for analogous nitrobenzoate derivatives .

Q. Why might HPLC purity analysis contradict TLC results?

Methodological Answer:

  • Check for co-elution in HPLC (e.g., adjust mobile phase pH or gradient).
  • Use LC-MS to identify impurities with similar Rf values on TLC. Validate with 2D NMR (HSQC/HMBC) for structural elucidation .

Q. Experimental Design for Derivatives

Q. How to design a nitro-group reduction protocol while preserving the ester moiety?

Methodological Answer:

  • Use catalytic hydrogenation (H2, Pd/C) in ethanol at 25°C. Monitor by IR for nitro group disappearance (1350 cm⁻¹).
  • Alternative: Employ SnCl2/HCl reduction in THF, followed by neutralization with NaHCO3. Confirm product via LC-MS and 1H NMR .

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 3-iodo-2-methyl-5-nitrobenzoate

InChI

InChI=1S/C9H8INO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3

InChI Key

MGZILBNRSLWODC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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